molecular formula C22H22N2O2S B11341631 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No.: B11341631
M. Wt: 378.5 g/mol
InChI Key: XSYLBGKKSWAZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a prop-2-en-1-yloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Prop-2-en-1-yloxybenzoyl Group: This step involves the reaction of the piperidine derivative with 4-(prop-2-en-1-yloxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The prop-2-en-1-yloxybenzoyl group can further modulate the compound’s activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[4-(PROP-2-YN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: This compound differs by having a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.

    4-(4-(PROP-2-YN-1-YLOXY)BENZOYL)BENZOIC ACID: This compound features a benzoic acid group instead of a piperidine ring.

Uniqueness

2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is unique due to its combination of a benzothiazole ring, a piperidine ring, and a prop-2-en-1-yloxybenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C22H22N2O2S/c1-2-15-26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h2-10,16H,1,11-15H2

InChI Key

XSYLBGKKSWAZGX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.